Losartan-d4 Carboxylic Acid

Overview

Description

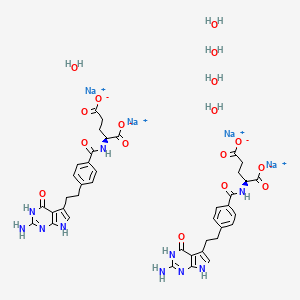

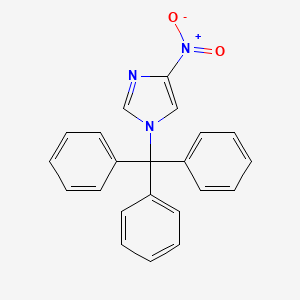

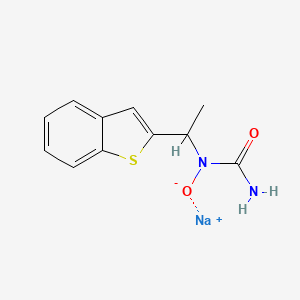

Losartan-d4 Carboxylic Acid is the labelled analogue of Losartan Carboxylic acid, which is a metabolite of Losartan . Losartan is an angiotensin II receptor antagonist, specifically targeting the angiotensin II type 1 receptor (AT1 receptor) .

Synthesis Analysis

The synthesis of Losartan involves several key steps. The key intermediates include 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI is synthesized from valeronitrile and acetyl chloride in three steps, while OTBN is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran .Molecular Structure Analysis

The molecular formula of Losartan-d4 Carboxylic Acid is C22H17D4ClN6O2 . It has a molecular weight of 440.92 .Chemical Reactions Analysis

Losartan-d4 Carboxylic Acid is a metabolite of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist . The formation of Losartan-Active Carboxylic Acid Metabolite involves active transport processes .Physical And Chemical Properties Analysis

Losartan-d4 Carboxylic Acid is a yellow solid . It has a melting point of 105-110°C . It is slightly soluble in DMSO and Methanol .Scientific Research Applications

Pharmacokinetic Studies

Losartan-d4 Carboxylic Acid is commonly employed in pharmacokinetic studies to investigate the metabolism, distribution, and elimination of Losartan Carboxylic Acid in biological systems . It helps researchers understand how the body processes this compound, which is crucial for determining dosage, potential side effects, and therapeutic effects .

Internal Standard for Quantification

Losartan-d4 Carboxylic Acid is used as an internal standard for the quantification of Losartan by GC- or LC-mass spectrometry . This allows for more accurate and reliable measurements of Losartan concentrations in various samples .

Cardiovascular Drug Monitoring

A high-throughput liquid chromatography/tandem mass spectrometry (LC–MS/MS) method was developed using Losartan-d4 Carboxylic Acid for the simultaneous estimation and pharmacokinetic study of losartan (LOS), losartan carboxylic acid (LCA), ramipril (RAM), ramiprilate (RPT), and hydrochloro-thiazide (HCZ) in rat plasma . This method is crucial for understanding the pharmacokinetics and pharmacodynamics of these cardiovascular drugs .

Neurodegenerative Disease Research

Losartan-d4 Carboxylic Acid has been conjugated with ascorbic acid to enhance its brain availability, aiming to protect against Parkinsonism . This approach could potentially repurpose Losartan-d4 Carboxylic Acid for the treatment of neurodegenerative diseases .

Hypertension and Neurodegeneration

The identification of the renin-angiotensin system in the interplay of hypertension and neurodegeneration has paved the way for the repurposing of antihypertensive drugs against Parkinsonism . Losartan-d4 Carboxylic Acid, a potent AT1 blocker metabolite of losartan, could be repurposed for this application .

Enhancement of Bioavailability

Losartan-d4 Carboxylic Acid has been conjugated to ascorbic acid with the aim of achieving higher oral/brain availability . This could potentially improve the effectiveness of the compound in treating various conditions .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUXAIYYDDCIRX-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670090 | |

| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Losartan-d4 Carboxylic Acid | |

CAS RN |

1246820-62-1 | |

| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.